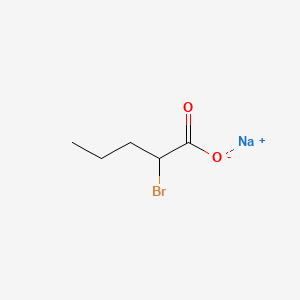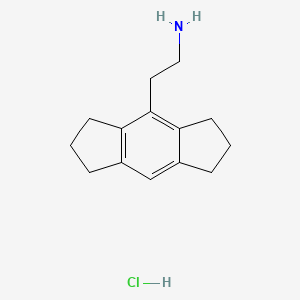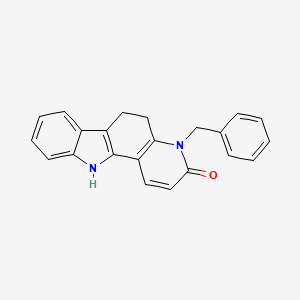
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrido[3,2-a]carbazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and a secondary amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-TsOH (para-toluenesulfonic acid) as a catalyst. This method has been shown to produce high yields (up to 91%) in a relatively short time (11 minutes) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The efficiency and high yield of this method make it a promising candidate for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown enhanced anticancer and antioxidant activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA helix, causing structural changes that can inhibit the replication and transcription processes. This intercalation is facilitated by the aromatic rings and the electron-withdrawing groups present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
4a,5,6,11-tetrahydro-4H-thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one: This compound shares a similar core structure but includes a thieno ring, which may alter its biological activity.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another related compound with a simpler structure, known for its antimycobacterial activity.
Uniqueness
The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- lies in its specific arrangement of aromatic rings and the presence of a phenylmethyl group. This structure enhances its ability to interact with biological molecules, making it a potent candidate for therapeutic applications.
Propiedades
Número CAS |
127040-38-4 |
|---|---|
Fórmula molecular |
C22H18N2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C22H18N2O/c25-21-13-11-18-20(24(21)14-15-6-2-1-3-7-15)12-10-17-16-8-4-5-9-19(16)23-22(17)18/h1-9,11,13,23H,10,12,14H2 |
Clave InChI |
CGMSERCZXNLENV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
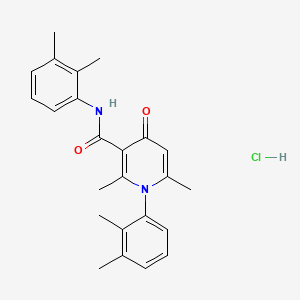
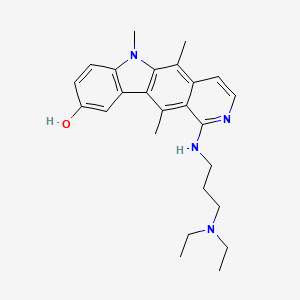
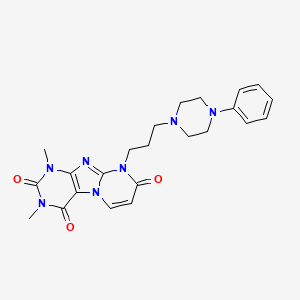
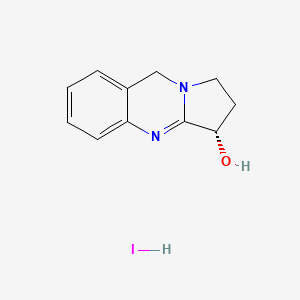
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
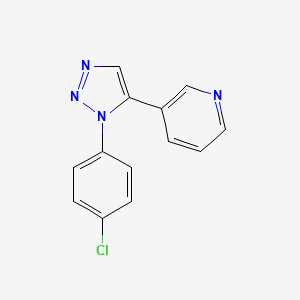

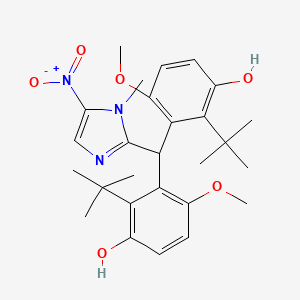


![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
